molecular formula C16H18N4OS B12270050 3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B12270050
M. Wt: 314.4 g/mol
InChI Key: IIUMRWKNNCUWJP-UHFFFAOYSA-N
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Description

3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a methyl-oxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then functionalized to introduce the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their pharmacological properties.

    Oxazole derivatives: These compounds are known for their antimicrobial and anticancer activities.

Uniqueness

What sets 3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C16H18N4OS/c1-12-14(17-11-21-12)10-19-6-8-20(9-7-19)16-13-4-2-3-5-15(13)22-18-16/h2-5,11H,6-10H2,1H3

InChI Key

IIUMRWKNNCUWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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